((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine
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Overview
Description
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine: is a chiral compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a chiral catalyst such as L-proline-Fe(III) complex . The reaction is carried out at room temperature, and the product is characterized using spectral methods and X-ray diffraction studies .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine serves as a valuable intermediate for constructing more complex molecules .
Biology and Medicine: The compound’s chiral nature makes it a potential candidate for developing enantiomerically pure drugs. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In the material science industry, this compound can be used to create polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2S,6R)-2-Methyl-6-phenylmorpholine: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups.
(2R,6R)-Hydroxynorketamine: Another chiral compound with potential medicinal applications.
Uniqueness: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine is unique due to its specific chiral configuration and the presence of both a tetrahydropyran ring and a phenyl group. This combination of features makes it particularly valuable for applications requiring chiral specificity and structural complexity.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(2S,6R)-6-phenyloxan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1 |
InChI Key |
ASIKXOKICDADAR-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CN |
Canonical SMILES |
C1CC(OC(C1)C2=CC=CC=C2)CN |
Origin of Product |
United States |
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